molecular formula C10H7Cl2N3O2 B12513125 Methyl 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate CAS No. 2415220-82-3

Methyl 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate

Cat. No.: B12513125
CAS No.: 2415220-82-3
M. Wt: 272.08 g/mol
InChI Key: GQVHIEOJCMVCTH-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate is a chemical compound with the molecular formula C10H7Cl2N3O2 and a molecular weight of 272.09 g/mol . This compound is known for its unique structure, which includes a benzoate ester linked to a triazole ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate typically involves the reaction of 5-chloro-2-aminobenzoic acid with 4-chloro-1H-1,2,3-triazole under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The triazole ring in the compound is known to interact with various enzymes and receptors, potentially inhibiting their activity . This interaction can lead to the modulation of biological processes, such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the triazole ring and the benzoate ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

2415220-82-3

Molecular Formula

C10H7Cl2N3O2

Molecular Weight

272.08 g/mol

IUPAC Name

methyl 5-chloro-2-(4-chlorotriazol-1-yl)benzoate

InChI

InChI=1S/C10H7Cl2N3O2/c1-17-10(16)7-4-6(11)2-3-8(7)15-5-9(12)13-14-15/h2-5H,1H3

InChI Key

GQVHIEOJCMVCTH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)N2C=C(N=N2)Cl

Origin of Product

United States

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